4-(cyclobutylamino)-2-(4-methylsulfonylanilino)pyrimidine-5-carboxamide
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Overview
Description
4-(cyclobutylamino)-2-(4-methylsulfonylanilino)pyrimidine-5-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclobutylamino)-2-(4-methylsulfonylanilino)pyrimidine-5-carboxamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps may include:
Formation of the pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the cyclobutylamino group: This step may involve nucleophilic substitution reactions.
Attachment of the 4-methylsulfonylanilino group: This can be done through coupling reactions, such as Suzuki or Buchwald-Hartwig coupling.
Formation of the carboxamide group: This step may involve amidation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-(cyclobutylamino)-2-(4-methylsulfonylanilino)pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: This can result in the formation of reduced analogs.
Substitution: This can involve the replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents, nucleophiles, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(cyclobutylamino)-2-(4-methylsulfonylanilino)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibiting enzyme activity: By binding to the active site of an enzyme.
Modulating receptor function: By acting as an agonist or antagonist.
Interfering with protein-protein interactions: By binding to specific protein domains.
Comparison with Similar Compounds
Similar Compounds
4-(cyclobutylamino)-2-(4-methylanilino)pyrimidine-5-carboxamide: Lacks the sulfonyl group.
4-(cyclobutylamino)-2-(4-chloroanilino)pyrimidine-5-carboxamide: Contains a chloro group instead of a methylsulfonyl group.
4-(cyclobutylamino)-2-(4-nitroanilino)pyrimidine-5-carboxamide: Contains a nitro group instead of a methylsulfonyl group.
Uniqueness
The presence of the 4-methylsulfonylanilino group in 4-(cyclobutylamino)-2-(4-methylsulfonylanilino)pyrimidine-5-carboxamide may confer unique properties, such as increased solubility, enhanced biological activity, or improved pharmacokinetic profile.
Properties
Molecular Formula |
C16H19N5O3S |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
4-(cyclobutylamino)-2-(4-methylsulfonylanilino)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C16H19N5O3S/c1-25(23,24)12-7-5-11(6-8-12)20-16-18-9-13(14(17)22)15(21-16)19-10-3-2-4-10/h5-10H,2-4H2,1H3,(H2,17,22)(H2,18,19,20,21) |
InChI Key |
TUWUHYAHQFSQIB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC2=NC=C(C(=N2)NC3CCC3)C(=O)N |
Origin of Product |
United States |
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